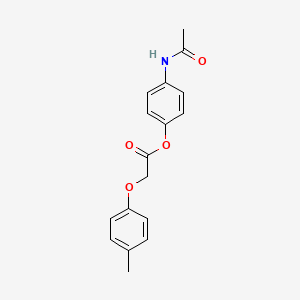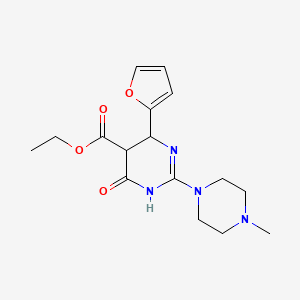![molecular formula C17H26N2O5S B4411849 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4411849.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, involves various steps designed to introduce specific functional groups. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives shows the introduction of bulky moieties to increase activity, demonstrating the importance of structural modifications in enhancing biological activity (Sugimoto et al., 1990). Similarly, the synthesis and characterization of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, involve spectroscopic techniques and X-ray diffraction studies to confirm product structures, indicating a detailed approach to understanding the molecular framework of these compounds (Naveen et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and spectroscopic techniques to elucidate the arrangement of atoms within a compound. For example, the molecular structure of certain piperidine derivatives has been determined to reveal a chair conformation of the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, providing insight into the spatial arrangement that could influence chemical reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and properties. The reactivity of these compounds is often explored through synthesis routes that introduce or modify functional groups, such as sulfonamide or methoxy groups, to achieve desired biological activities. For instance, the synthesis of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlights strategies for designing selective ligands or multifunctional agents for complex diseases (Canale et al., 2016).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be determined through experimental techniques. For example, the solubility and crystallinity of hyperbranched polymers derived from piperidine compounds are analyzed to understand their application potential in materials science (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological systems, are fundamental to the application of piperidine derivatives. Studies on the anodic methoxylation of piperidine derivatives provide insights into their electrochemical behavior and potential applications in synthetic chemistry (Golub & Becker, 2015).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-15-7-6-13(11-16(15)24-2)8-9-18-17(20)14-5-4-10-19(12-14)25(3,21)22/h6-7,11,14H,4-5,8-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQHQQXLEKAOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methyl-3-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4411775.png)

![N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4411797.png)
![N-(2-fluorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411798.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4411803.png)

![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4411832.png)
![2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4411839.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B4411840.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4411854.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)